molecular formula C36H35N3O4 B1672182 IRL-2500 CAS No. 169545-27-1

IRL-2500

Cat. No.: B1672182
CAS No.: 169545-27-1
M. Wt: 573.7 g/mol
InChI Key: UZDORQWMYRRLQV-JHOUSYSJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IRL-2500 involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups. The key steps in the synthesis include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

IRL-2500 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

IRL-2500 has a wide range of scientific research applications, including:

    Chemistry: Used to study the endothelin signaling pathway and its role in various chemical processes.

    Biology: Investigated for its effects on cell proliferation, inflammation, and vascular tone.

    Medicine: Explored as a potential therapeutic agent for conditions such as hypertension and cardiovascular diseases.

    Industry: Utilized in the development of new drugs targeting endothelin receptors

Comparison with Similar Compounds

Similar Compounds

Uniqueness

IRL-2500 is unique in its high selectivity for endothelin B receptors, with an IC50 value of 1.3 nanomolar, compared to 94 nanomolar for endothelin A receptors. This selectivity makes it a valuable tool for studying the specific roles of endothelin B receptors in various physiological and pathological processes .

Properties

IUPAC Name

(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-(4-phenylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H35N3O4/c1-23-17-24(2)19-28(18-23)35(41)39(3)33(20-25-13-15-27(16-14-25)26-9-5-4-6-10-26)34(40)38-32(36(42)43)21-29-22-37-31-12-8-7-11-30(29)31/h4-19,22,32-33,37H,20-21H2,1-3H3,(H,38,40)(H,42,43)/t32-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDORQWMYRRLQV-JHOUSYSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C)C(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)C(=O)N(C)[C@H](CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415511
Record name IRL-2500
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

573.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169545-27-1
Record name IRL-2500
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of IRL 2500 and how does it interact with this target?

A1: IRL 2500 acts as a potent and selective antagonist of the endothelin ETB receptor. [, ] It binds to the ETB receptor, effectively blocking the binding of endothelin-1 (ET-1) and other agonists, thus inhibiting the activation of downstream signaling pathways. [, ]

Q2: What are the downstream effects of IRL 2500 binding to the ETB receptor?

A2: IRL 2500 binding to the ETB receptor inhibits various physiological responses mediated by ETB activation, such as vasoconstriction. [] While ET-1 is known to induce both transient depressor and sustained pressor responses, IRL 2500 selectively inhibits the sustained pressor effects mediated by ETB receptors. [] This suggests a vasodilatory role of ETB receptors, which is unmasked by IRL 2500. [] Furthermore, IRL 2500 attenuates brain edema formation and disrupts the blood-brain barrier in a mouse cold injury model, likely by interfering with ETB-mediated inflammatory responses and vascular permeability. [, ]

Q3: Does IRL 2500 interact with other endothelin receptors?

A3: While IRL 2500 exhibits high selectivity for the ETB receptor, it displays weak affinity for the ETA receptor at higher concentrations. [, , ] Studies using selective antagonists for ETA and ETB receptors indicate a complex interplay between these two subtypes in mediating the physiological effects of ET-1. [, ]

Q4: Are there differences in IRL 2500 binding affinity across species?

A4: Yes, variations in IRL 2500's binding affinity for ETB receptors have been observed across different species. For instance, the affinity of ETB receptors for IRL 2500 is significantly higher in human left ventricle compared to rat left ventricle. [] These interspecies differences highlight the importance of considering the species used in preclinical studies when interpreting the pharmacological effects of IRL 2500.

Q5: What is the role of IRL 2500 in studying endothelin-mediated glutamate release?

A6: IRL 2500 has proven valuable in dissecting the role of ETB receptors in endothelin-mediated glutamate release from astrocytes. Studies using IRL 2500 demonstrate that both ETA and ETB receptors contribute to this process, with ETB playing a significant role. [] This highlights the potential of ETB antagonists like IRL 2500 in mitigating glutamate excitotoxicity, a major contributor to neuronal death in conditions like ischemia.

Q6: Can IRL 2500 affect the production or secretion of other vasoactive substances?

A7: Research suggests that IRL 2500 might indirectly influence the production and secretion of other vasoactive factors. For example, studies indicate that ETB receptor stimulation can increase adrenomedullin secretion from canine aortic endothelial cells, and this effect is blocked by IRL 2500. [] This finding suggests a potential interplay between ETB receptor activity and the adrenomedullin system, highlighting the complex interplay between various vasoactive pathways.

Q7: Does IRL 2500 hold promise as a therapeutic agent?

A8: While IRL 2500 has demonstrated promising results in preclinical studies, especially in models of brain edema and cold injury, further research is needed to fully assess its therapeutic potential in humans. [, ] Investigating its long-term effects, safety profile, and efficacy in clinical trials will be crucial in determining its suitability as a therapeutic agent.

Q8: What are the limitations of current research on IRL 2500?

A9: Current research on IRL 2500 primarily focuses on preclinical models, with limited data from human studies. [, , ] Therefore, further investigations, including clinical trials, are crucial to confirm its safety and efficacy in humans. Additionally, exploring potential long-term effects and understanding the full spectrum of IRL 2500's interactions with other physiological systems will be critical for its translation into a viable therapeutic option.

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